2-Bromo-3,5-difluoropyridine
Overview
Description
2-Bromo-3,5-difluoropyridine is an organic compound with the molecular formula C5H2BrF2N. It is a halogenated pyridine derivative, characterized by the presence of bromine and fluorine atoms on the pyridine ring. This compound is a colorless liquid with a bitter taste and is known for its low solubility in water but higher solubility in organic solvents like ether and methanol .
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 2-bromo-3,5-difluoropyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how this compound interacts with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may interact with a variety of biochemical pathways.
Pharmacokinetics
One source suggests that it has high gi absorption .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s recommended that the compound be handled in a well-ventilated place . Additionally, its storage temperature is ambient , suggesting that extreme temperatures could potentially affect its stability.
Preparation Methods
The synthesis of 2-Bromo-3,5-difluoropyridine typically involves the reaction of 3,5-difluoropyridine with hydrogen bromide. The reaction requires appropriate solvents and catalysts, such as sodium hydroxide or potassium carbonate, to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
2-Bromo-3,5-difluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions. Common reagents include potassium fluoride (KF) and sodium hydroxide (NaOH).
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it can potentially undergo such reactions depending on the reagents and conditions used.
Major Products: Substitution reactions typically yield fluorinated pyridine derivatives, which can be further utilized in various chemical syntheses
Scientific Research Applications
2-Bromo-3,5-difluoropyridine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and studies.
Biology and Medicine: Fluorinated pyridines, including this compound, are explored for their potential use in pharmaceuticals due to their unique properties and biological activities.
Comparison with Similar Compounds
2-Bromo-3,5-difluoropyridine can be compared with other halogenated pyridines, such as:
- 2-Fluoro-3,5-dibromopyridine
- 2-Chloro-3,5-difluoropyridine
- 2-Iodo-3,5-difluoropyridine
These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications.
Properties
IUPAC Name |
2-bromo-3,5-difluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2N/c6-5-4(8)1-3(7)2-9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYLLTXDCVQGLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382528 | |
Record name | 2-Bromo-3,5-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
660425-16-1 | |
Record name | 2-Bromo-3,5-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3,5-difluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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